molecular formula C18H17N3O B051385 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole CAS No. 111908-95-3

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole

Cat. No. B051385
M. Wt: 291.3 g/mol
InChI Key: UIJWMSUSZQORDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as "2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo[1,2-a]imidazole," involves complex reactions that highlight the compound's unique structural features. Khalafy et al. (2002) described the synthesis of imidazo[1,2-a]pyridines from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which react with triethylamine to produce imidazo[1,2-a]pyridines and indoles, showcasing the compound's versatile synthetic pathway (Khalafy, Setamdideh, & Dilmaghani, 2002).

Molecular Structure Analysis

The molecular structure of "2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo[1,2-a]imidazole" and similar compounds has been elucidated through various spectroscopic and crystallographic techniques. Dhanalakshmi et al. (2018) conducted a detailed study on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, revealing the inclined planes between the phenyl and imidazole rings and providing insight into the molecular geometry and intermolecular interactions of these compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional group transformations. The synthesis and rearrangement reactions described by Khalafy et al. (2002) and Azimi & Majidi (2014) illustrate the compound's capacity for structural modification and its application in synthesizing novel heterocyclic compounds (Khalafy, Setamdideh, & Dilmaghani, 2002); (Azimi & Majidi, 2014).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including "2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo[1,2-a]imidazole," are crucial for their practical applications. These properties are often determined through spectroscopic methods, as described by Siddekha, Nizam, & Pasha (2011), who investigated the vibrational spectroscopic properties of similar compounds using density functional theory (DFT), providing valuable information on their molecular vibrations and stability (Siddekha, Nizam, & Pasha, 2011).

Scientific Research Applications

  • Antibacterial and Antifungal Activity : Novel derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole exhibited significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli. One compound, in particular, showed broad activity with low toxicity in mice (Demchenko et al., 2021).

  • Electrochemical Applications : Derivatives of imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine were synthesized and evaluated for their electrochemical properties, suggesting potential use in bioreduction processes (Zaki et al., 2012).

  • Synthesis of Nonacidic Antiinflammatory Agents : A one-pot synthesis of a related compound, 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] [2-14C]imidazole, was developed for use in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

  • Organic Chemistry Research : Various studies have explored the synthesis and rearrangement of related imidazole derivatives for potential applications in organic chemistry and materials science. This includes studies on the synthesis of substituted imidazoles and their rearrangements to other compounds (Khalafy et al., 2002).

  • Corrosion Inhibition : Imidazole derivatives have been investigated for their potential as corrosion inhibitors. One study focused on the efficacy of these compounds in protecting mild steel in acidic solutions, finding that certain derivatives exhibited significant corrosion inhibition efficiency (Prashanth et al., 2021).

  • Pharmacology : Some derivatives of 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole have been studied for their pharmacological properties. One such compound, SK&F 105809, was found to inhibit inflammatory cytokine production and the metabolism of arachidonic acid, suggesting potential for treating inflammation (Marshall et al., 1991).

properties

IUPAC Name

2-(4-methoxyphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-22-15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJWMSUSZQORDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149776
Record name 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole

CAS RN

111908-95-3
Record name 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111908953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BJ Votta, DR Bertolini - Bone, 1994 - Elsevier
Data from several laboratories suggest a role for a variety of cytokines in the process of bone resorption. SK&F 86002 [5-(4-pyridyl)-6(4-fluorophenyl)-2,3-dihydroimidazo(2,1-b) thiazole]…
Number of citations: 48 www.sciencedirect.com
DE Griswold, S Hoffstein, PJ Marshall, EF Webb… - Inflammation, 1989 - Springer
The mode of action of the dual inhibitors of eicosanoid metabolism, SK&F 86002 and SK&F 104493 was evaluated on inflammatory cell infiltration induced in mice by carrageenan, …
Number of citations: 22 link.springer.com
DE Griswold, EF Webb, LM Hillegass - Inflammation, 1991 - Springer
Leukotriene induction of the fluid and cellular phases of the inflammatory response in the mouse was evaluated. Intraperitoneal injection of leukotriene C 4 (LTC 4 250 ng) led to dye …
Number of citations: 28 link.springer.com

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